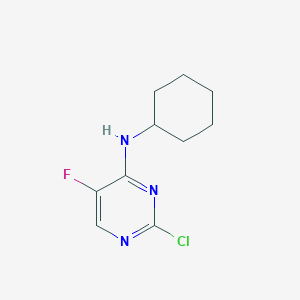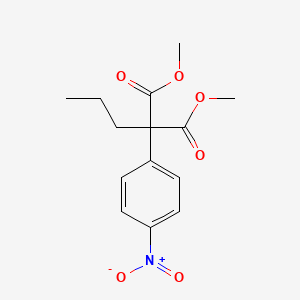
Dimethyl 2-(4-nitrophenyl)-2-propylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C11H11NO6 . It’s a derivative of malonic acid, where two of the hydrogen atoms are replaced by methyl groups and one of the hydrogen atoms in the phenyl group is replaced by a nitro group .
Synthesis Analysis
While specific synthesis methods for Dimethyl 2-(4-nitrophenyl)-2-propylmalonate are not available, similar compounds have been synthesized through various methods. For instance, transition metal complexes with azo dye derived from 4-nitroaniline and 3,5-dimethylphenol have been synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, electronic data, FT-IR, UV-Vis, and 1HNMR . These techniques can provide valuable information about the molecular structure of the compound.Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has been studied extensively and is considered a benchmark reaction to assess the activity of nanostructured materials . This reaction could potentially be relevant to Dimethyl 2-(4-nitrophenyl)-2-propylmalonate, given the presence of the 4-nitrophenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dinitrophenylhydrazine is a flammable solid and harmful if swallowed . It’s important to note that these properties may not directly apply to Dimethyl 2-(4-nitrophenyl)-2-propylmalonate.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate and its molecular structure has been explored, revealing insights into its complex chemical behavior. The compound presents a pyrazole ring and a phenyl ring attached in a specific manner, demonstrating the intricacy of its molecular structure. This research contributes to the understanding of the chemical and physical properties of nitrophenyl derivatives, providing a basis for further chemical synthesis and material science applications (Jiménez-Cruz et al., 2003).
Boron Neutron Capture Therapy (BNCT)
Research into the synthesis and characterization of boronated metallophthalocyanine, utilizing a precursor similar to dimethyl 2-(4-nitrophenyl)-2-propylmalonate, highlights its potential application in Boron Neutron Capture Therapy for cancer. This innovative approach represents a significant step forward in the development of tumor-seeking boron delivery agents, which are crucial for the effective treatment of cancer through BNCT (Kahl & Li, 1996).
Enantioselective Synthesis
The compound's derivatives have been used in the enantioselective synthesis of nitrocyclopropanes, showcasing the role of organocatalytic conjugate addition in achieving high enantioselectivities. This research underscores the importance of nitrophenyl derivatives in organic synthesis, particularly in creating molecules with specific chirality, which is vital for pharmaceutical applications (Xuan et al., 2009).
Photolabile Polymers
A novel cationic polymer synthesized from a precursor similar to dimethyl 2-(4-nitrophenyl)-2-propylmalonate has been studied for its ability to switch forms upon light irradiation. This innovative material demonstrates significant potential for applications in delivering and releasing genetic materials and in antibacterial surfaces, highlighting the compound's versatility in material science (Sobolčiak et al., 2013).
Ion Sensing and Environmental Monitoring
Dimethyl 2-(4-nitrophenyl)-2-propylmalonate derivatives have been utilized in the development of sensors for environmental monitoring, such as detecting barium ions in geological samples. This research indicates the compound's utility in creating sensitive and selective sensors for environmental and industrial applications (Hassan et al., 2003).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 2,4-Dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed . It’s important to handle all chemicals with care and use appropriate personal protective equipment.
Zukünftige Richtungen
While specific future directions for Dimethyl 2-(4-nitrophenyl)-2-propylmalonate are not available, research in the field of nitrophenol derivatives is ongoing. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of current research . Additionally, the synthesis of heterocycles by 2-naphthol-based multicomponent reactions is another area of active research .
Eigenschaften
IUPAC Name |
dimethyl 2-(4-nitrophenyl)-2-propylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDFIWKBOWHCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-nitrophenyl)-2-propylmalonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2841268.png)

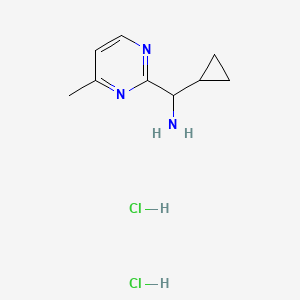
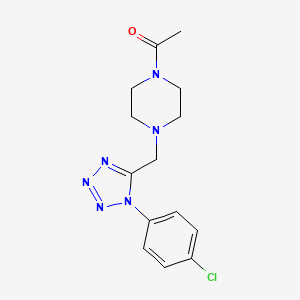


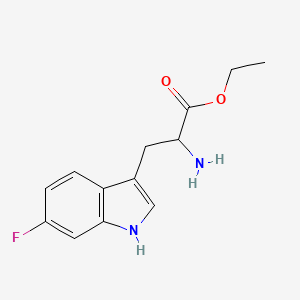
![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)
![[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B2841282.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)

